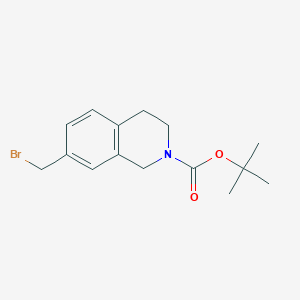
rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate, also known as rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylic acid, is a chiral compound that has been used in several scientific research applications. It has been used as a chiral building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals, as well as for its biochemical and physiological effects.
科学的研究の応用
Rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate has been used in several scientific research applications. It has been used as a chiral building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used as a starting material for the synthesis of other chiral compounds, such as chiral alcohols, amines, and esters. Additionally, it has been used as a chiral catalyst for the asymmetric synthesis of optically active compounds.
作用機序
The mechanism of action of rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate is not completely understood. However, it is believed that the compound acts as a chiral catalyst, enabling the reaction of two enantiomers of a substrate to form a product with a single enantiomeric configuration.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate are not well understood. However, it has been shown to have some effect on the activity of enzymes involved in the metabolism of drugs and pharmaceuticals. Additionally, it has been shown to have some effect on the activity of enzymes involved in the metabolism of amino acids and lipids.
実験室実験の利点と制限
The use of rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available. Second, it is relatively stable and can be stored for long periods of time. Third, it is a chiral compound and can be used for the synthesis of optically active compounds. However, there are some limitations to its use in laboratory experiments. First, it is a relatively reactive compound and can react with other compounds in the reaction mixture. Second, it can be difficult to separate the desired product from the reaction mixture.
将来の方向性
There are several potential future directions for the use of rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate. First, it could be used as a starting material for the synthesis of more complex chiral compounds. Second, it could be used as a catalyst for the asymmetric synthesis of optically active compounds. Third, it could be used as a chiral building block for the synthesis of drugs and pharmaceuticals. Fourth, it could be used in the synthesis of chiral alcohols, amines, and esters. Fifth, it could be used in the development of new biochemical and physiological effects. Finally, it could be used in the development of new laboratory experiments.
合成法
Rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate can be synthesized by a number of different methods. One method involves the reaction of ethylene glycol with piperidine in the presence of a base, such as potassium hydroxide or sodium hydroxide. This reaction yields a racemic mixture of the desired product, which can then be separated into its enantiomers by chromatographic methods. Another method involves the reaction of piperidine with 3-chloropropionic acid in the presence of a base, such as potassium hydroxide or sodium hydroxide. This reaction yields a mixture of the desired product, which can then be separated into its enantiomers by chromatographic methods.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate involves the following steps: 1) synthesis of 2,6-dimethylpiperidine-3-carboxylic acid, 2) esterification of the carboxylic acid with ethanol, and 3) resolution of the resulting racemic mixture into its enantiomers.", "Starting Materials": [ "2,6-dimethylpiperidine", "acetic anhydride", "sodium acetate", "ethanol", "hydrochloric acid", "sodium hydroxide", "dibenzoyl-L-tartaric acid" ], "Reaction": [ "Step 1: Synthesis of 2,6-dimethylpiperidine-3-carboxylic acid", "a) 2,6-dimethylpiperidine is reacted with acetic anhydride and sodium acetate to form the corresponding N-acetyl derivative.", "b) The N-acetyl derivative is hydrolyzed with hydrochloric acid to yield 2,6-dimethylpiperidine-3-carboxylic acid.", "Step 2: Esterification of the carboxylic acid with ethanol", "a) 2,6-dimethylpiperidine-3-carboxylic acid is reacted with ethanol and a catalytic amount of hydrochloric acid to form rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate.", "Step 3: Resolution of the resulting racemic mixture into its enantiomers", "a) The racemic mixture is treated with dibenzoyl-L-tartaric acid to form diastereomeric salts.", "b) The diastereomeric salts are separated by recrystallization to yield the enantiomers of rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate." ] } | |
| 2307779-19-5 | |
分子式 |
C10H19NO2 |
分子量 |
185.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



